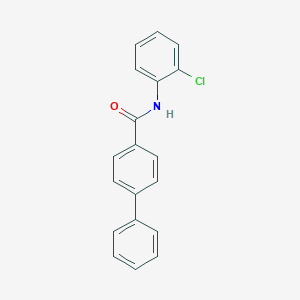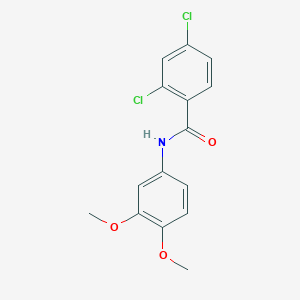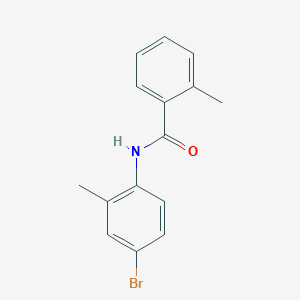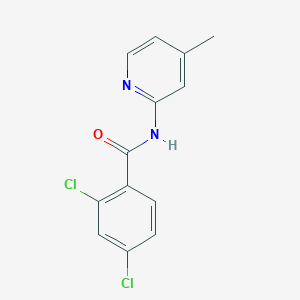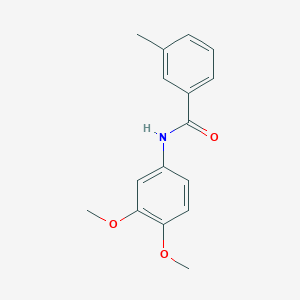
Dimethyl 5-(2-furoylamino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(2-furoylamino)isophthalate, also known as DMFIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMFIP is a derivative of isophthalic acid and furoic acid, and its unique chemical structure makes it a promising candidate for use in drug development, materials science, and other research areas.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(2-furoylamino)isophthalate is not yet fully understood, but studies have shown that it may work by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth. Dimethyl 5-(2-furoylamino)isophthalate may also interact with cellular membranes or other structures to disrupt normal cell function.
Biochemical and Physiological Effects:
Dimethyl 5-(2-furoylamino)isophthalate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. Dimethyl 5-(2-furoylamino)isophthalate may also have anti-inflammatory and antioxidant effects, which could make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethyl 5-(2-furoylamino)isophthalate is its versatility, as it can be used in a wide range of scientific research applications. Dimethyl 5-(2-furoylamino)isophthalate is also relatively easy to synthesize, making it a cost-effective option for large-scale experiments. However, one limitation of Dimethyl 5-(2-furoylamino)isophthalate is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on Dimethyl 5-(2-furoylamino)isophthalate. One area of interest is the development of Dimethyl 5-(2-furoylamino)isophthalate-based materials, which could have applications in fields such as electronics, energy storage, and biomedicine. Another area of research is the optimization of Dimethyl 5-(2-furoylamino)isophthalate synthesis methods to improve yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 5-(2-furoylamino)isophthalate and its potential applications in drug development and disease treatment.
Métodos De Síntesis
Dimethyl 5-(2-furoylamino)isophthalate can be synthesized through a multi-step process that involves the reaction of isophthalic acid with furoic acid in the presence of a catalyst. The resulting intermediate product is then treated with dimethylamine to yield Dimethyl 5-(2-furoylamino)isophthalate. This synthesis method has been optimized to produce high yields of pure Dimethyl 5-(2-furoylamino)isophthalate, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
Dimethyl 5-(2-furoylamino)isophthalate has shown promising results in various scientific research applications. In drug development, Dimethyl 5-(2-furoylamino)isophthalate has been identified as a potential candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Dimethyl 5-(2-furoylamino)isophthalate has also been studied for its potential use in materials science, as it exhibits unique properties that make it suitable for use in the development of advanced materials.
Propiedades
Fórmula molecular |
C15H13NO6 |
|---|---|
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
dimethyl 5-(furan-2-carbonylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO6/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
DNUWDNULJNLBHH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



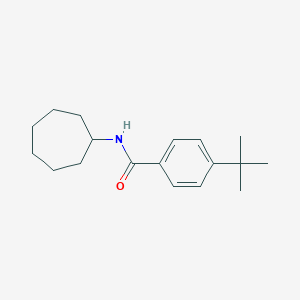

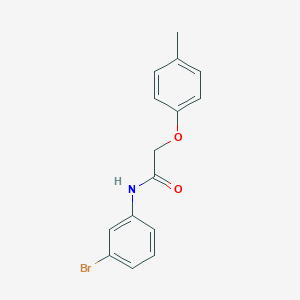
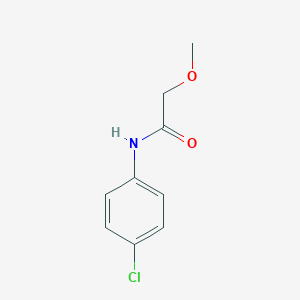


![N-{6-[(thien-2-ylcarbonyl)amino]hexyl}thiophene-2-carboxamide](/img/structure/B291237.png)


